4-Chloro-2,6-dinitroaniline
Overview
Description
4-Chloro-2,6-dinitroaniline is an aromatic compound with the molecular formula C6H4ClN3O4 and a molecular weight of 217.57 g/mol . It is characterized by the presence of a chloro group and two nitro groups attached to an aniline ring. This compound is known for its applications in various industrial processes, particularly in the synthesis of dyes and pesticides .
Mechanism of Action
Target of Action
Similar compounds such as dinitroanilines are known to act specifically on tubulin proteins and inhibit shoot and root growth of plants .
Mode of Action
Based on its structural similarity to other dinitroanilines, it may interact with its targets (potentially tubulin proteins) and cause changes that inhibit the growth of plants .
Biochemical Pathways
It’s known that dinitroanilines, in general, can affect the normal functioning of tubulin proteins, which are crucial for cell division and growth in plants .
Pharmacokinetics
The solubility of the compound in various solvents has been studied , which could provide some insights into its bioavailability.
Result of Action
Based on the known effects of similar compounds, it could potentially inhibit cell division and growth in plants by interacting with tubulin proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,6-dinitroaniline. For instance, the presence of superstructure and the impact of solvent on the formation of different forms of the compound have been investigated . These factors could potentially affect the compound’s solubility, stability, and hence its efficacy.
Biochemical Analysis
Biochemical Properties
It is known that dinitroanilines, a class of compounds to which 4-Chloro-2,6-dinitroaniline belongs, act specifically on tubulin proteins and inhibit shoot and root growth of plants .
Cellular Effects
Exposure to sublethal concentrations of dinitroanilines, a class of compounds to which this compound belongs, has been shown to cause cytotoxicity, genotoxicity, and activation of oxidative stress pathways .
Molecular Mechanism
Dinitroanilines are known to act specifically on tubulin proteins, inhibiting their function and thereby affecting cell growth .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It has been observed that different forms of 6-chloro-2,4-dinitroaniline, a similar compound, can be obtained through anti-solvent precipitation and reprecipitation methods .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It has been reported that dinitroanilines can have varying levels of toxicity in terrestrial and aquatic species, depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .
Metabolic Pathways
It has been reported that the major metabolic pathways of pendimethalin, a dinitroaniline herbicide, involve hydroxylation and oxidation of the N-alkyl and 4-methyl groups of the aromatic ring .
Preparation Methods
The synthesis of 4-Chloro-2,6-dinitroaniline typically involves the chlorination of 2,6-dinitroaniline. One common method includes the reaction of 2,6-dinitroaniline with potassium chlorate in hydrochloric acid . Another approach involves the use of elemental chlorine in water, in the presence of iron (III) chloride . Industrial production methods often employ these reactions due to their efficiency and high yield.
Chemical Reactions Analysis
4-Chloro-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amines.
Substitution: The chloro and nitro groups in this compound can be substituted by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrochloric acid, potassium chlorate, and elemental chlorine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2,6-dinitroaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-2,6-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
These compounds share similar structural features but differ in the position of the nitro groups on the aniline ring. The unique positioning of the chloro and nitro groups in this compound contributes to its specific chemical properties and reactivity, making it particularly useful in certain industrial applications .
Properties
IUPAC Name |
4-chloro-2,6-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQUEQFVUMDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063822 | |
Record name | 4-Chloro-2,6-dinitroaniline | |
Source | EPA DSSTox | |
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Molecular Weight |
217.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] | |
Record name | 2,6-Dinitro-4-chloroaniline | |
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Solubility |
Very soluble in ether, ethanol, acetic acid, Soluble in alcohol, benzene, ether; slightly soluble in water and strong acids | |
Record name | 2,6-DINITRO-4-CHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000735 [mmHg] | |
Record name | 2,6-Dinitro-4-chloroaniline | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Yellow needles from water | |
CAS No. |
5388-62-5 | |
Record name | 4-Chloro-2,6-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5388-62-5 | |
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Record name | 2,6-Dinitro-4-chloroaniline | |
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Record name | 4-Chloro-2,6-dinitroaniline | |
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Record name | Benzenamine, 4-chloro-2,6-dinitro- | |
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Record name | 4-Chloro-2,6-dinitroaniline | |
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Record name | 4-chloro-2,6-dinitroaniline | |
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Record name | 4-CHLORO-2,6-DINITROANILINE | |
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Record name | 2,6-DINITRO-4-CHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
147 °C | |
Record name | 2,6-DINITRO-4-CHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6082 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in detecting 4-Chloro-2,6-dinitroaniline?
A1: this compound is a component found in explosives. [] Its detection is crucial for security purposes and environmental monitoring.
Q2: How can this compound be detected?
A2: Research has shown that Carbon Quantum Dots (CQDs) functionalized with PAMAM-NH2 dendrimers demonstrate high selectivity for detecting this compound. [] This selectivity arises from the unique response observed in the presence of the analyte, characterized by an unequal decrease in two emission bands at 465 nm and 507 nm. The ratiometric nature of this response makes these functionalized CQDs a promising nanosensor for this compound detection. []
Q3: Are there other sensing applications for these types of functionalized Carbon Quantum Dots?
A3: Yes, research indicates that CQDs functionalized with different molecules can be used for sensing various analytes. For instance, CQDs functionalized with PAMAM-NH2 dendrimers, synthesized using folic acid and phosphoric acid, displayed selectivity for chloroplatinate ions. [] This highlights the versatility of functionalized CQDs in sensing applications.
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